molecular formula C11H13F2N B14029894 2-Benzyl-4,4-difluoro-pyrrolidine

2-Benzyl-4,4-difluoro-pyrrolidine

Cat. No.: B14029894
M. Wt: 197.22 g/mol
InChI Key: WRCRGOOYONEPID-UHFFFAOYSA-N
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Description

2-Benzyl-4,4-difluoro-pyrrolidine is a fluorinated pyrrolidine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. Fluorinated pyrrolidines are prized for their ability to modulate the physicochemical properties of drug candidates, often improving metabolic stability, membrane permeability, and binding affinity. This compound is structurally related to pyrrolidine scaffolds identified in novel therapeutic agents. For instance, 4-aryl-N-benzylpyrrolidine-3-carboxamides have been explored as a novel class of orally efficacious antimalarial compounds, showing potent activity against both drug-sensitive and drug-resistant Plasmodium falciparum strains . Furthermore, related (S)-2-(3,4-difluorobenzyl)pyrrolidine structures are documented in chemical databases, underscoring the relevance of the difluorobenzyl-pyrrolidine motif in chemical synthesis . In other research, pyrrolidine derivatives have been optimized as potent arginine vasopressin V2 receptor agonists, indicating the potential application of this chemotype in developing treatments for conditions like central diabetes insipidus and nocturia . The integration of fluorine atoms and the pyrrolidine ring into a molecular framework is a common strategy in drug discovery. The 2-benzyl subgroup provides a point for further chemical diversification, making this compound a valuable intermediate for constructing more complex, bioactive molecules. Please note: The specific biological activity and mechanistic role of this compound itself are not fully characterized in the public domain, and the applications mentioned are based on its structural relationship to investigated compounds. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-benzyl-4,4-difluoropyrrolidine

InChI

InChI=1S/C11H13F2N/c12-11(13)7-10(14-8-11)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2

InChI Key

WRCRGOOYONEPID-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Esterification and Functionalization of Pyrrolidine Derivatives

A reported synthetic intermediate closely related to this compound is benzyl 4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate. This compound is synthesized through esterification of a carboxylate group with benzyl alcohol, often employing strong bases such as sodium hydride and suitable solvents to facilitate the reaction. The methanesulfonyloxy substituent (mesylate) serves as a good leaving group for subsequent nucleophilic substitution or elimination reactions that can lead to the formation of the difluorinated pyrrolidine ring system.

Parameter Details
CAS Number 2287313-72-6
Molecular Formula C14H17F2NO5S
Molecular Weight 349.35 g/mol
IUPAC Name benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Key Functional Groups Benzyl ester, difluoromethyl, methanesulfonyloxy

Fluorination Strategies

Representative Synthetic Route Example

A typical synthetic route to this compound or related derivatives may be summarized as follows:

Step Transformation Reagents/Conditions Notes
1 Protection of amino acid (e.g., proline) Boc2O or Fmoc-Cl in base Protects amine for selective reactions
2 Conversion of hydroxy to leaving group Mesyl chloride or Mitsunobu reaction Enables subsequent fluorination
3 Elimination to form alkene DBU or strong base Generates 3,4-dehydroproline intermediate
4 Epoxidation of alkene mCPBA or peracid Introduces epoxide for ring functionalization
5 Epoxide ring opening Acid catalysis or nucleophile Forms diol intermediate
6 Deoxyfluorination DAST, XtalFluor-M, or NfF + TBAT Installs fluorine atoms at 4-position
7 Esterification with benzyl alcohol Sodium hydride/base Forms benzyl ester
8 Deprotection Acid or hydrogenolysis Final compound obtained

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Sequential Deoxyfluorination DAST, XtalFluor-M, fluoride sources Stereochemical control Multiple steps, moderate yields
Direct Bis-Deoxyfluorination NfF + TBAT Efficient, single-step fluorination Requires specialized reagents
Epoxidation and Ring Opening mCPBA, acid catalysis Introduces functional handles for fluorination Multi-step, sensitive to conditions
Mitsunobu and Elimination Mitsunobu reagents, DBU Generates alkene intermediates Mixture of regioisomers possible
Esterification with Benzyl Alcohol Sodium hydride, benzyl alcohol Forms benzyl ester for stability and purification Requires careful control of base and solvent

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,4-difluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

2-Benzyl-4,4-difluoropyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,4-difluoropyrrolidine involves its interaction with specific molecular targets. The compound’s fluorine atoms can participate in hydrogen bonding and other interactions, influencing its binding affinity and selectivity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyrrolidine vs. Piperidine Derivatives

A key structural analogue is 1-benzyl-4,4-difluoropiperidine (), which replaces the pyrrolidine ring with a six-membered piperidine ring. Key differences include:

Property 2-Benzyl-4,4-difluoro-pyrrolidine 1-Benzyl-4,4-difluoropiperidine
Ring Size 5-membered (pyrrolidine) 6-membered (piperidine)
Conformational Flexibility High (multiple puckered states) Moderate (chair-boat transitions)
Lipophilicity (logP) ~2.5 (estimated) ~3.0 (higher due to larger ring)
Binding Interactions Water-mediated H-bonds Likely stronger hydrophobic contacts

The pyrrolidine derivative exhibits greater conformational flexibility, as observed in crystallographic studies where its 4,4-difluoro group adopts multiple ring-puckered states, enabling adaptable binding to proteins like GluK1. In contrast, the piperidine analogue’s larger ring may favor hydrophobic interactions but with reduced adaptability .

Fluorination Effects: Comparison with Non-Fluorinated Analogues

Replacing the 4,4-difluoro group with hydrogen or single fluorine atoms alters electronic and steric profiles:

  • 4,4-Difluoro vs. 4-Monofluoro: Difluoro substitution increases electronegativity, reducing basicity of the nitrogen atom and enhancing metabolic stability.
  • Non-Fluorinated Pyrrolidine: Lacks fluorine-induced conformational restraint, leading to stronger hydrogen bonds (e.g., in glutamate complexes) but faster metabolic degradation .

Spiro and Complex Derivatives

Compounds like 1-benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione () introduce spiro junctions and extended aromatic systems. These structures exhibit:

  • Higher Molecular Weight : Increased steric hindrance limits membrane permeability.
  • Diverse Pharmacophores : Multiple aromatic rings enable π-π stacking but reduce solubility.

In contrast, this compound prioritizes simplicity, balancing lipophilicity and solubility for CNS penetration .

Research Findings and Implications

Conformational Dynamics

Crystallographic data () reveal that the 4,4-difluoro-pyrrolidine group in LY466195 adopts multiple conformations when bound to GluK1. This flexibility allows weak but adaptable interactions with the serine hydroxyl group (S706) and water molecules, contrasting with rigid analogues that may exhibit stronger but less versatile binding .

Metabolic Stability

Fluorination at the 4,4-positions shields the pyrrolidine ring from cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated counterparts. Piperidine derivatives, while more lipophilic, may face faster clearance due to increased enzyme accessibility .

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